molecular formula C28H24N4O4 B134979 7-Oxostaurosporine CAS No. 141196-69-2

7-Oxostaurosporine

Cat. No. B134979
M. Wt: 480.5 g/mol
InChI Key: POTTVLREWUNNRO-UGZRAAABSA-N
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Description

Structure Elucidation and Anticancer Activity

7-Oxostaurosporine is a derivative of staurosporine, and its structure has been elucidated through the study of Brazilian endemic tunicate Eudistoma vannamei. Two new derivatives, 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, were identified and displayed significant cytotoxicity against a panel of tumor cell lines, with IC50 values in the nanomolar range. These derivatives were found to be up to 14 times more cytotoxic than staurosporine, indicating their potential as potent anticancer agents .

Synthesis Analysis

The synthesis of 7-oxostaurosporine derivatives involves sequential metal catalysis, which is a multi-step process. This process includes Pd(0)-catalyzed addition of indolocarbazole to alkoxyallene, ring-closing metathesis, Ru-catalyzed chemoselective olefin migration, and Pd(II)-catalyzed oxidative cyclization. This innovative approach not only allows for the synthesis of natural pyranose glycosides but also non-natural septanose glycosides, demonstrating versatility in the synthesis of complex molecules. A short formal synthesis of 7-oxostaurosporine was successfully achieved using this strategy .

Molecular Structure Analysis

The molecular structure of an antitumor active spiro-oxindole, which shares some structural similarities with 7-oxostaurosporine, was determined to crystallize in the monoclinic system with the P21/c space group. The structure was analyzed using various computational techniques, including AM1, PM3, and DFT studies. These studies supported the stereochemical selectivity of the synthesis reaction and provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Although not directly related to 7-oxostaurosporine, the study of OX7-saporin provides insight into the targeted delivery of toxins to specific cells. OX7-saporin, a conjugate of a plant toxin and a monoclonal antibody, was used to selectively destroy cerebellar Purkinje cells in rats. This research demonstrates the potential for designing targeted chemical reactions to manipulate biological systems, which could be relevant for the development of targeted therapies using 7-oxostaurosporine derivatives .

Physical and Chemical Properties Analysis

7-Oxostaurosporine has been identified as a selective inhibitor against the mycelial form of Candida albicans. It exhibits specific antifungal activity against various Candida species, including C. krusei, C. albicans, C. tropicalis, and C. lusitaniae, with minimal inhibitory concentrations (MICs) ranging from 3.1 to 25 μg/ml. Importantly, 7-oxostaurosporine demonstrated no in vivo toxicity in mice, suggesting its potential as a safe antifungal agent. The selective inhibition of the mycelial form of Candida spp. by 7-oxostaurosporine highlights its unique physical and chemical properties that could be exploited for therapeutic purposes .

Scientific Research Applications

Antifungal Potential

7-Oxostaurosporine has been identified as a selective inhibitor against the mycelial form of Candida species, including Candida albicans, C. krusei, C. tropicalis, and C. lusitaniae. It exhibits specific antifungal activity and has demonstrated no in vivo toxicity in SPF ICR mice, indicating its potential as an antifungal agent, particularly against dimorphic fungi (Hwang et al., 2004).

Anticancer Activity

7-Oxostaurosporine derivatives have been studied for their anticancer properties. The derivatives 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, isolated from the Brazilian endemic tunicate Eudistoma vannamei, showed significant cytotoxicity against various tumor cell lines. These derivatives were found to be up to 14 times more cytotoxic than staurosporine, indicating their strong potential for cancer treatment (Jimenez et al., 2012).

Antiamoebic Activities

The antiamoebic activities of 7-Oxostaurosporine have been explored, particularly against Acanthamoeba parasites. The compound affects membrane permeability and causes mitochondrial damages in trophozoites of A. castellanii Neff, revealing its potential as a therapeutic agent for amoebic infections (Cartuche et al., 2019).

Phosphatidylserine Trafficking

7-Oxostaurosporine and its analogs have been identified as tools for studying phosphatidylserine trafficking. It's observed to block endosomal sorting and recycling of phosphatidylserine, leading to redistribution to endosomes and endomembranes. This mislocalization of K-Ras is notable, as it suggests potential applications in studying phosphatidylserine subcellular distribution and its implications in human cancers (Cho et al., 2013).

properties

IUPAC Name

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTTVLREWUNNRO-UGZRAAABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxostaurosporine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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